(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione
Description
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound is characterized by the presence of a thione group (C=S) attached to the isoquinoline ring system
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinoline-1-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJIUVGFDXFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-3-Methyl-3,4-dihydroisoquinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,3,4-tetrahydroisoquinoline with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-3-Methyl-3,4-dihydroisoquinoline-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione can be compared with other isoquinoline derivatives, such as:
3-Methylisoquinoline: Lacks the thione group, resulting in different chemical reactivity and biological activity.
3,4-Dihydroisoquinoline: Similar structure but without the methyl and thione groups, leading to distinct properties.
1-Thioisoquinoline: Contains the thione group but differs in the position of other substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the isoquinoline ring, methyl group, and thione group, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
